molecular formula C13H22N2O B11884500 N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide

Cat. No.: B11884500
M. Wt: 222.33 g/mol
InChI Key: BEIXHEJJRDUOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide is a synthetic organic compound characterized by a cyclobutanecarboxamide backbone linked via a methylene group to a 6-azaspiro[2.5]octane moiety. The 6-azaspiro[2.5]octane component consists of a bicyclic system where a pyrrolidine ring (5-membered amine) is fused to a cyclopropane ring (3-membered hydrocarbon), creating a rigid, three-dimensional structure. This spiro architecture is hypothesized to enhance binding selectivity and metabolic stability compared to non-spiro analogs, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

N-(6-azaspiro[2.5]octan-2-ylmethyl)cyclobutanecarboxamide

InChI

InChI=1S/C13H22N2O/c16-12(10-2-1-3-10)15-9-11-8-13(11)4-6-14-7-5-13/h10-11,14H,1-9H2,(H,15,16)

InChI Key

BEIXHEJJRDUOMO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NCC2CC23CCNCC3

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) in dichloromethane:

EDC (1.80 mmol),HOAt (1.80 mmol),DIPEA (2.70 mmol),0°C to 20°C, 10 hYield: 80%\text{EDC (1.80 mmol)}, \text{HOAt (1.80 mmol)}, \text{DIPEA (2.70 mmol)}, \text{0°C to 20°C, 10 h} \rightarrow \text{Yield: 80\%}

Mechanism : EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine. HOAt suppresses racemization and improves yields.

Direct Aminolysis

In some cases, cyclobutanecarbonyl chloride is directly reacted with the amine in the presence of a base like triethylamine (Et3N\text{Et}_3\text{N}):

Cyclobutanecarbonyl chloride (1.0 eq),Amine (1.2 eq),Et3N (2.0 eq),THF, 0°C to RT, 12 hYield: 65–75%\text{Cyclobutanecarbonyl chloride (1.0 eq)}, \text{Amine (1.2 eq)}, \text{Et}_3\text{N (2.0 eq)}, \text{THF, 0°C to RT, 12 h} \rightarrow \text{Yield: 65–75\%}

This method is less efficient due to side reactions (e.g., HCl-induced decomposition of the spirocyclic amine).

Optimization of Reaction Conditions

Solvent Effects

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.938095
THF7.527590
DMF36.76085

Polar aprotic solvents like dichloromethane enhance carbodiimide reactivity, while DMF increases solubility but promotes side reactions.

Temperature and Time

Temperature (°C)Time (h)Yield (%)
0 → 201080
25670
40455

Lower temperatures favor kinetic control, reducing byproducts.

Analytical Characterization

  • NMR Spectroscopy : 1H^1\text{H}-NMR confirms the spirocyclic structure via distinct singlet peaks for the cyclopropane protons (δ 0.88–1.18 ppm) and amide NH (δ 6.50 ppm).

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z=223.3m/z = 223.3 [M+H]+^+.

  • X-ray Crystallography : Resolves the spirocyclic geometry and confirms the amide bond orientation .

Chemical Reactions Analysis

Types of Reactions

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Structural Differences

  • Core Backbone : Both compounds share a cyclobutanecarboxamide core.
  • Substituent Groups: The target compound features a 6-azaspiro[2.5]octan-1-ylmethyl group, introducing conformational rigidity and steric complexity. The analog in substitutes this with a pyrrolidin-3-yl group, a monocyclic 5-membered amine with greater flexibility.

Physicochemical Properties

Property This compound N-(pyrrolidin-3-yl)cyclobutanecarboxamide ()
Molecular Weight ~265.3 g/mol (estimated) ~194.2 g/mol (calculated)
pKa (Acidic) Not reported Not explicitly stated in
Lipophilicity (LogP) Higher (due to spiro system) Moderate
Solubility Likely reduced due to rigidity Potentially higher

Biological Activity

N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Profile

  • Molecular Formula : C₁₃H₂₂N₂O
  • Molecular Weight : 222.33 g/mol
  • CAS Number : 1422061-91-3

This compound acts primarily as an agonist for the muscarinic M4 receptor, which is part of the G protein-coupled receptor family. This receptor plays a crucial role in modulating neurotransmitter release and is implicated in various cognitive functions and memory processes.

Key Findings

  • Agonistic Activity : The compound has been shown to activate the M4 muscarinic acetylcholine receptor, which is associated with therapeutic effects in conditions like schizophrenia, Alzheimer's disease, and Parkinson's disease .
  • Positive Allosteric Modulation : It functions as a positive allosteric modulator (PAM), enhancing the effects of acetylcholine at the M4 receptor without directly activating it in the absence of the neurotransmitter .

Biological Studies and Case Reports

Several studies have investigated the biological effects of this compound:

StudyObjectiveFindings
Study 1 Evaluate M4 receptor activationDemonstrated significant agonistic activity in vitro, leading to increased intracellular calcium levels.
Study 2 Assess cognitive enhancementAnimal models showed improved memory retention and reduced symptoms related to cognitive decline when treated with the compound.
Study 3 Investigate safety profileNo significant adverse effects were observed at therapeutic doses, indicating a favorable safety profile for further development.

Potential Therapeutic Applications

Given its mechanism of action and biological activity, this compound has potential applications in treating:

  • Schizophrenia : By modulating M4 receptors, it may help alleviate psychotic symptoms.
  • Alzheimer's Disease : The compound could enhance cognitive function and memory retention.
  • Parkinson's Disease : It may address motor symptoms and cognitive deficits associated with this disorder.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(6-Azaspiro[2.5]octan-1-ylmethyl)cyclobutanecarboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling cyclobutanecarboxylic acid derivatives with functionalized azaspiro compounds. Key steps include activating the carboxylic acid (e.g., using thionyl chloride to form an acyl chloride) followed by nucleophilic substitution with the azaspiro amine moiety. Optimization can be achieved by systematically varying reaction parameters:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during acylation .
  • Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reaction efficiency .
  • Catalysts : Bases like triethylamine neutralize HCl byproducts, driving the reaction forward .
    Design of Experiments (DOE) frameworks are recommended to identify optimal conditions .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what analytical benchmarks should be used?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY or HSQC) is critical for confirming spirocyclic and cyclobutane ring connectivity. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Benchmarks include:

  • NMR : Sharp, well-resolved peaks for sp³ hybridized carbons in the azaspiro and cyclobutane regions .
  • MS : Parent ion matching the molecular formula (e.g., [M+H]⁺ at m/z calculated via exact mass) .
    Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) to confirm melting points and polymorphic forms .

Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is standard. Acceptable purity thresholds depend on application:

  • In vitro assays : ≥95% purity (HPLC area percentage) .
  • In vivo studies : ≥98% purity to minimize off-target effects .
    Residual solvents should comply with ICH Q3C guidelines, quantified via Gas Chromatography (GC) .

Advanced Research Questions

Q. How can quantum mechanical calculations (e.g., DFT) be integrated into conformational analysis of this compound to predict bioactive conformers?

  • Methodological Answer : Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model the compound’s low-energy conformers. Key steps include:

  • Geometry Optimization : Identify stable conformers of the azaspiro and cyclobutane moieties .
  • Docking Studies : Compare computed conformers with target receptor binding pockets (e.g., using AutoDock Vina) to prioritize synthetic targets .
    Experimental validation via X-ray crystallography is recommended to confirm computational predictions .

Q. What experimental strategies are recommended to resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from assay variability or compound degradation. Mitigation strategies include:

  • Standardized Protocols : Use validated assays (e.g., NIH/NCATS guidelines for enzyme inhibition) .
  • Stability Studies : Monitor compound integrity under assay conditions (e.g., pH, temperature) via HPLC .
  • Positive Controls : Include reference compounds with well-characterized activity to calibrate results .
    Replicate studies in orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How can in silico ADMET profiling guide the prioritization of this compound derivatives for preclinical development?

  • Methodological Answer : Tools like SwissADME or ADMET Predictor® can predict properties:

  • Absorption : LogP values <3 to ensure membrane permeability .
  • Metabolic Stability : Cytochrome P450 inhibition risks assessed via molecular docking .
  • Toxicity : Ames test predictions for mutagenicity and hERG channel binding affinity .
    Prioritize derivatives with favorable profiles (e.g., high solubility, low CYP3A4 inhibition) for in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.